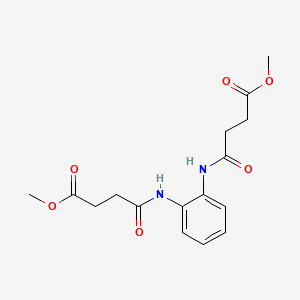

dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photophysical Properties and Doping Applications

Dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) derivatives have been explored for their photophysical properties, particularly in the context of Eu(III) tetrakis(β-diketonate) dimeric complexes. These complexes exhibit bright red luminescence upon irradiation, making them suitable for doping into polymethyl methacrylate (PMMA) films and nanowires to create highly luminescent materials. Such materials have potential applications in photonics and as visual markers under sunlight (S. Biju et al., 2014).

Hydrocarbonylation and Dimerization Reactions

Research into the hydrocarbonylation and dimerization reactions of methyl acrylate using CO and H2O has led to the formation of dimethyl 4-oxopimelate with high yield. This showcases the utility of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) and its derivatives in synthetic organic chemistry, particularly for creating complex esters and polyesters through catalytic processes (K. Murata & A. Matsuda, 1982).

Organic Photovoltaic Applications

The development of slip-stacked perylenediimides (PDIs), which prevent rapid excimer formation by promoting a specific solid-state packing structure, represents another application. These PDIs, when used as acceptors in organic photovoltaic cells (OPVs), have shown promising efficiency improvements, highlighting the potential of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) derivatives in renewable energy technologies (Patrick E. Hartnett et al., 2014).

Ligand Coordination Chemistry

Studies have also focused on the coordination ability of novel tetradentate amide-and-oxime ligands, including derivatives of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate), with Cu(II) and Ni(II). These studies provide insights into the versatile binding modes and potential applications of these compounds in designing new metal complexes with specific properties (I. Fritsky et al., 1998).

Propiedades

IUPAC Name |

methyl 4-[2-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-23-15(21)9-7-13(19)17-11-5-3-4-6-12(11)18-14(20)8-10-16(22)24-2/h3-6H,7-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMARDJFXLIKLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4,4'-(benzene-1,2-diyldiimino)bis(4-oxobutanoate) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)